2-(Isoxazol-5-yl)aniline hydrochloride
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Overview
Description
2-(Isoxazol-5-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoxazol-5-yl)aniline hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the aniline moiety. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction is usually catalyzed by copper(I) or ruthenium(II) catalysts .
In an alternative metal-free approach, the isoxazole ring can be synthesized by reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under microwave irradiation . This method offers the advantages of being eco-friendly and cost-effective.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-5-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(Isoxazol-5-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Isoxazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isoxazol-3-yl)aniline hydrochloride
- 2-(Isoxazol-4-yl)aniline hydrochloride
- 2-(Isoxazol-5-yl)benzylamine hydrochloride
Uniqueness
2-(Isoxazol-5-yl)aniline hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
2-(1,2-oxazol-5-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-12-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLZKKKHGODSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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